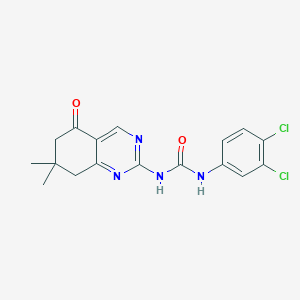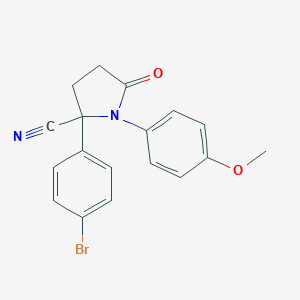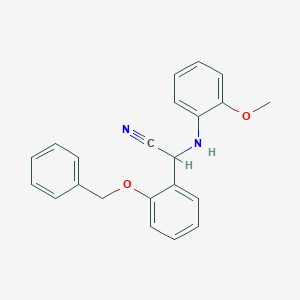![molecular formula C15H17N7S B432255 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432255.png)
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
WAY-325875 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
WAY-325875 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans diverses études chimiques pour comprendre sa réactivité et son interaction avec d'autres composés.
Biologie : En tant qu'inhibiteur de CK1, il est utilisé dans des études relatives à la régulation du cycle cellulaire et à l'apoptose.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation du cycle cellulaire, telles que le cancer.
Industrie : Il peut être utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques
Mécanisme d'action
WAY-325875 exerce ses effets en inhibant l'activité de CK1 (Casein Kinase 1), une protéine kinase impliquée dans divers processus cellulaires. En inhibant CK1, WAY-325875 peut modifier l'état de phosphorylation des protéines cibles, affectant ainsi leur fonction et leur stabilité. Cette inhibition peut entraîner des changements dans la progression du cycle cellulaire, l'apoptose et d'autres voies cellulaires .
Applications De Recherche Scientifique
WAY-325875 has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: As a CK1 inhibitor, it is used in studies related to cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases related to cell cycle dysregulation, such as cancer.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Mécanisme D'action
WAY-325875 exerts its effects by inhibiting the activity of CK1 (Casein Kinase 1), a protein kinase involved in various cellular processes. By inhibiting CK1, WAY-325875 can alter the phosphorylation state of target proteins, thereby affecting their function and stability. This inhibition can lead to changes in cell cycle progression, apoptosis, and other cellular pathways .
Comparaison Avec Des Composés Similaires
WAY-325875 peut être comparé à d'autres inhibiteurs de CK1, tels que :
IC261 : Un autre inhibiteur de CK1 avec des effets biologiques similaires.
D4476 : Un inhibiteur sélectif de CK1 utilisé dans diverses études biologiques.
PF-670462 : Un inhibiteur de CK1 avec des applications thérapeutiques potentielles.
WAY-325875 est unique en sa structure moléculaire spécifique et ses effets particuliers sur l'activité de CK1, ce qui peut offrir des avantages distincts dans certains contextes de recherche et thérapeutiques .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de WAY-325875 ne sont pas facilement disponibles dans le domaine public. Il est généralement synthétisé dans des laboratoires spécialisés sous des conditions contrôlées. Les méthodes de production industrielle impliqueraient probablement des techniques de synthèse organique standard, y compris l'utilisation de solvants, de catalyseurs et de processus de purification appropriés pour garantir une pureté et un rendement élevés.
Propriétés
Formule moléculaire |
C15H17N7S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H17N7S/c1-10-3-5-11(6-4-10)18-14-20-12(19-13(16)21-14)9-23-15-17-7-8-22(15)2/h3-8H,9H2,1-2H3,(H3,16,18,19,20,21) |
Clé InChI |
QGFBFJBHEFCMAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B432181.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-isopentylacetamide](/img/structure/B432186.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)
![N-[(4-bromophenyl)(cyano)methyl]-3-chloro-N-(4-methoxyphenyl)propanamide](/img/structure/B432194.png)
![3-chloro-N-[cyano-(4-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432195.png)
![2-[4-(benzyloxy)phenyl]-4-oxo-1-phenylazetidine-2-carbonitrile](/img/structure/B432201.png)
![1-Benzyl-2-[4-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432203.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432205.png)

![2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B432210.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B432226.png)
![4-methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-N-(2-methylphenyl)-5-pyrimidinecarboxamide](/img/structure/B432238.png)
